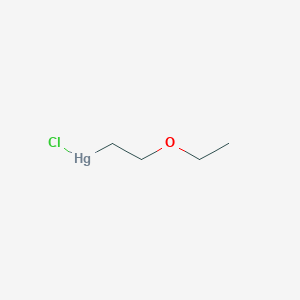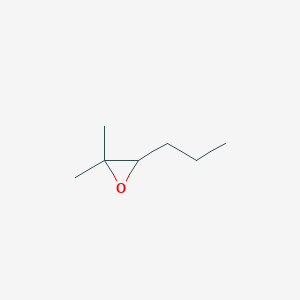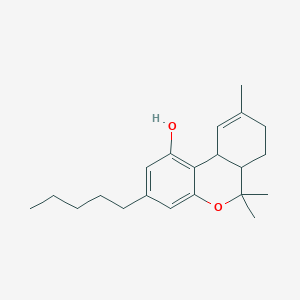
delta9-Tetrahydrocannabinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta9-Tetrahydrocannabinol (THC) is the primary psychoactive component of cannabis. It is a complex molecule that has been the subject of extensive research over the past few decades. THC has been found to have a wide range of physiological and biochemical effects on the body, and its use has been associated with both therapeutic and recreational benefits. In
Aplicaciones Científicas De Investigación
Medical Applications : Δ9-THC and other cannabinoids have been suggested to have therapeutic value in various conditions, including as analgesics, in the treatment of nausea and vomiting, appetite stimulation in HIV-infected patients, muscle spasticity due to multiple sclerosis or spinal cord injury, and in movement disorders such as Parkinson's disease (Ortiz & Terribas, 2002).
Endocannabinoid System Role in Development : Δ9-THC acts as a cannabinoid receptor agonist. Its impact on the endocannabinoid system has been shown to be vital in milk suckling, growth, and development during early stages of mouse life (Fride et al., 2001).
Neurophysiological Responses : Chronic exposure to Δ9-THC can lead to tolerance to some of its effects in humans. However, studies suggest a differential response in dopamine neurons in the brain to Δ9-THC after long-term exposure, which might be relevant to its euphorigenic actions (Wu & French, 2000).
Role in Oxidative Stress : Δ9-THC has been found to be a scavenger of free radicals. However, its activation in certain conditions can lead to amplification of cellular damage from oxidative stress, indicating a complex role in cellular health (Goncharov et al., 2005).
Potential Non-Psychotropic Therapeutic Applications : Certain cannabinoids in the Cannabis plant, including Δ9-THC, have been identified for potential therapeutic applications in inflammation, diabetes, cancer, and neurodegenerative diseases due to their binding to cannabinoid receptors but with reduced psychoactive effects (Izzo et al., 2009).
Drug Metabolism Interactions : The metabolism of Δ9-THC, primarily involving CYP2C enzymes, has implications for interactions with other drugs like phenytoin, suggesting potential pharmacokinetic interactions (Bland et al., 2005).
Immunopharmacotherapy : Research has focused on developing monoclonal antibodies with high specificity for Δ9-THC, which could be valuable in treating marijuana dependence and for diagnostic purposes (Qi et al., 2005).
Cerebellar Functions : Chronic intake of Δ9-THC modifies fundamental cerebellar functions, highlighting the need to understand the safety profile of regimented THC intake (Stella, 2013).
Propiedades
Número CAS |
16849-50-6 |
|---|---|
Nombre del producto |
delta9-Tetrahydrocannabinol |
Fórmula molecular |
C21H30O2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3 |
Clave InChI |
CYQFCXCEBYINGO-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
SMILES canónico |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
Sinónimos |
6a,7,8,10a-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



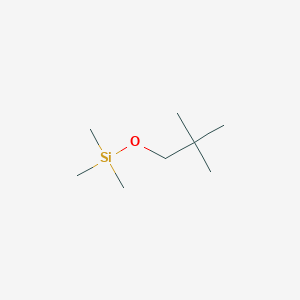
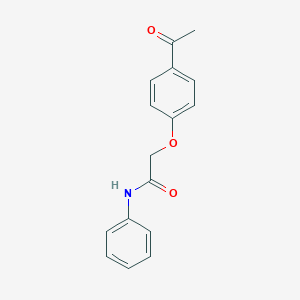
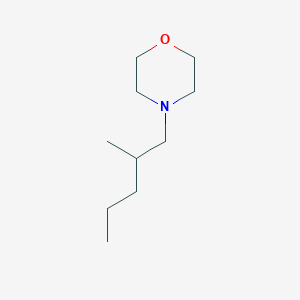
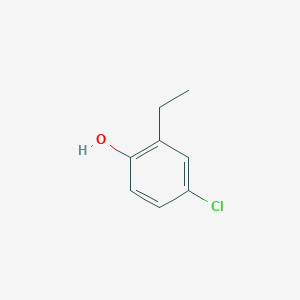
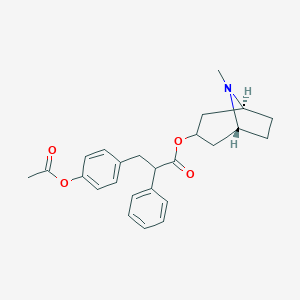
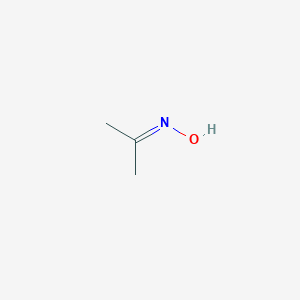
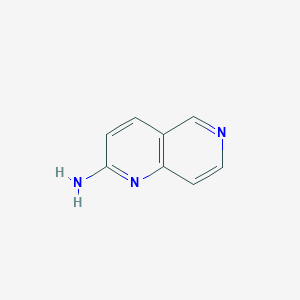
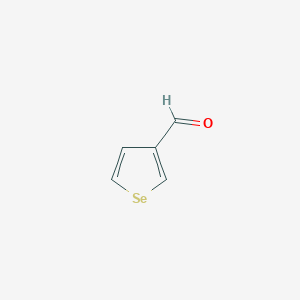
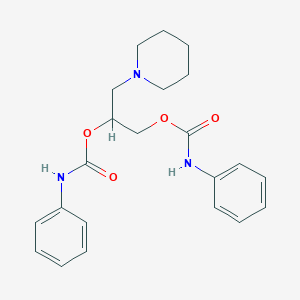
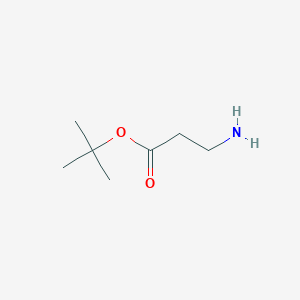
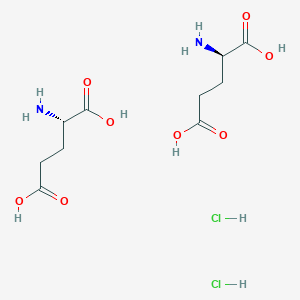
![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)
